

In-Depth Pharmacological Profile of PRS-211,375

(Cannabinor)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

PRS-211,375, also known as **Cannabinor**, is a potent and selective synthetic agonist for the cannabinoid receptor type 2 (CB2).[1] As a non-classical cannabinoid, its chemical structure shares similarities with cannabidiol. Developed initially for the treatment of pain, PRS-211,375 has been the subject of preclinical and clinical investigation. This technical guide provides a comprehensive overview of its pharmacological profile, including its binding affinity, functional selectivity, and effects in various experimental models.

# **Core Pharmacological Attributes**

PRS-211,375 is characterized by its high affinity and selectivity for the CB2 receptor over the CB1 receptor. This selectivity is a key feature, as activation of CB1 receptors is associated with the psychoactive effects of cannabinoids, which are generally considered undesirable for therapeutic applications.

# Data Presentation: Binding Affinity and Functional Selectivity

The following table summarizes the binding and functional characteristics of PRS-211,375 at human and rat cannabinoid receptors.



| Receptor Target | Binding Affinity (Ki, nM) | Functional Selectivity (vs. CB1) |
|-----------------|---------------------------|----------------------------------|
| Human CB2       | 17.4                      | 321-fold                         |
| Rat CB2         | Similar to human CB2      | Not specified                    |
| Human CB1       | 5,585                     | -                                |

Data sourced from Gratzke et al., 2010.[1]

# **Experimental Protocols**

This section details the methodologies employed in the key in vitro and in vivo studies to characterize the pharmacological profile of PRS-211,375.

## In Vitro Methodologies

Radioligand Binding Assays: To determine the binding affinity of PRS-211,375 for cannabinoid receptors, competitive radioligand binding assays were performed using membranes from cells expressing either human or rat CB1 and CB2 receptors. The specific radioligand used was [³H]CP-55,940, a high-affinity cannabinoid receptor agonist. The assay involves incubating the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (PRS-211,375). The amount of radioligand displaced by the test compound is then measured to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.

Tritium ([³H]) Outflow Assays for Cholinergic Nerve Activity: To assess the effect of PRS-211,375 on cholinergic nerve activity, tritium outflow assays were conducted on isolated bladder tissue strips from rats. The tissue was incubated with [³H]choline to label the acetylcholine stores within the cholinergic nerves. The strips were then superfused with a physiological salt solution and electrically stimulated to induce acetylcholine release. The amount of tritium in the superfusate was measured as an indicator of acetylcholine release. The effect of PRS-211,375 on nerve-evoked tritium outflow was then determined.[1]

Isolated Detrusor Muscle Function (Organ Bath Studies): To evaluate the direct effects of PRS-211,375 on smooth muscle contractility, isolated detrusor muscle strips from rat bladders were



mounted in organ baths. The strips were subjected to electrical field stimulation to elicit nervemediated contractions and also exposed to contractile agents like carbachol to assess direct muscle effects. The contractile responses were measured isometrically.[1]

### In Vivo Methodologies

Cystometry in Awake Rats: To investigate the effects of PRS-211,375 on bladder function, cystometry was performed in awake, unrestrained female Sprague-Dawley rats. A catheter was implanted in the bladder for infusion of saline and measurement of intravesical pressure. Urodynamic parameters such as micturition interval, micturition volume, baseline pressure, threshold pressure, and flow pressure were recorded before and after intravenous administration of PRS-211,375 or vehicle.[1]

Partial Urethral Obstruction Model in Rats: To assess the therapeutic potential of PRS-211,375 in a model of bladder dysfunction, female Sprague-Dawley rats underwent surgically induced partial urethral obstruction. Following a two-week period to allow for the development of bladder hypertrophy and dysfunction, the rats were treated daily with intraperitoneal injections of PRS-211,375 (3 mg/kg) or saline for 14 days. Subsequently, in vivo cystometry was performed to evaluate bladder function, and the bladders were harvested for in vitro organ bath studies.[2]

Clinical Trials for Pain: PRS-211,375 (**Cannabinor**) underwent Phase 2a clinical trials for the treatment of pain. One study was designed to evaluate its analgesic activity and safety in healthy subjects experiencing acute nociceptive pain following third molar dental extraction.[3] [4] Another Phase 2a trial assessed its efficacy in a model of experimentally induced neuropathic pain in healthy volunteers using capsaicin-induced pain.[5] These trials were single-center, randomized, double-blinded, and placebo-controlled, with PRS-211,375 administered intravenously.[4][5]

# Preclinical and Clinical Findings In Vitro Effects

In vitro studies demonstrated that PRS-211,375 had no significant effect on isolated detrusor muscle function, indicating a lack of direct smooth muscle relaxant or contractile activity.[1]

### In Vivo Effects on Bladder Function



In normal rats, intravenous administration of PRS-211,375 at a dose of 3.0 mg/kg resulted in a significant increase in micturition intervals by 52% and micturition volumes by 96%.[1] It also led to a 73% increase in threshold pressure and a 49% increase in flow pressure.[1] These findings suggest that CB2 receptor activation may be involved in the sensory aspects of micturition.[1]

In a rat model of partial urethral obstruction, chronic treatment with PRS-211,375 (3 mg/kg daily for 14 days) led to several beneficial effects on bladder function. Compared to saline-treated controls, the bladders of PRS-211,375-treated rats had a significantly lower weight (0.53 g vs. 0.97 g).[2] Furthermore, the treated rats exhibited a significantly lower post-void residual volume (0.06 ml vs. 0.28 ml) and a higher micturition compliance (0.069 ml/cm H<sub>2</sub>O vs. 0.032 ml/cm H<sub>2</sub>O).[2] The frequency of non-voiding contractions was also significantly reduced in the PRS-211,375 group.[2] These results indicate that selective CB2 receptor activation can improve bladder emptying and function in a model of bladder outlet obstruction.[2]

### **Clinical Development for Pain**

Despite promising preclinical data for its potential as an analgesic, PRS-211,375 (**Cannabinor**) ultimately failed in Phase IIb human clinical trials due to a lack of efficacy in treating pain.

# Signaling Pathways and Experimental Workflows CB2 Receptor Signaling Pathway

Activation of the CB2 receptor by an agonist like PRS-211,375 initiates a cascade of intracellular signaling events. The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o class of G-proteins.





Click to download full resolution via product page

Caption: Simplified signaling cascade following CB2 receptor activation by PRS-211,375.

# **Experimental Workflow: In Vivo Cystometry**

The following diagram illustrates the general workflow for conducting in vivo cystometry experiments to assess the effects of PRS-211,375 on bladder function in rats.





Click to download full resolution via product page

Caption: General experimental workflow for in vivo cystometry studies of PRS-211,375.



#### Conclusion

PRS-211,375 (**Cannabinor**) is a potent and highly selective CB2 receptor agonist. Preclinical studies have demonstrated its ability to modulate bladder function, particularly in a model of partial urethral obstruction, suggesting a potential therapeutic role for selective CB2 agonists in certain urological conditions. However, despite its initial promise as an analgesic, it failed to demonstrate efficacy in Phase IIb clinical trials for pain. Further research into the specific signaling pathways and a broader range of preclinical models may be necessary to fully elucidate the therapeutic potential of this compound and the role of the CB2 receptor in various physiological and pathological processes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Effects of cannabinor, a novel selective cannabinoid 2 receptor agonist, on bladder function in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinor, a selective cannabinoid-2 receptor agonist, improves bladder emptying in rats with partial urethral obstruction PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmos Corporation Phase 2a Cannabinor Study To Evaluate Analgesic Activity And Safety In Acute Pain Approved By UK Regulatory Authorities BioSpace [biospace.com]
- 4. Pharmos Corporation Commences Patient Dosing In Phase 2a Cannabinor Nociceptive Pain Study BioSpace [biospace.com]
- 5. Pharmos Corporation Commences Dosing In Second Phase 2a Study Of Cannabinor In Experimentally Induced Pain BioSpace [biospace.com]
- To cite this document: BenchChem. [In-Depth Pharmacological Profile of PRS-211,375 (Cannabinor)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668264#pharmacological-profile-of-prs-211-375]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com